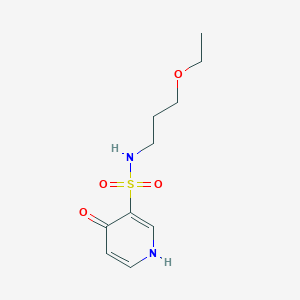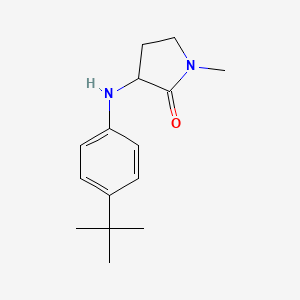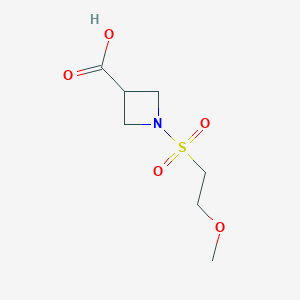![molecular formula C10H12N6 B7578652 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as PPZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is its use as a fungicide in agriculture. This compound has been shown to effectively control various fungal diseases in crops, including powdery mildew, rust, and downy mildew. Additionally, this compound has been studied for its potential applications in cancer treatment, as it has been shown to inhibit cancer cell growth in vitro.
Mécanisme D'action
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile exerts its fungicidal and anticancer effects through its ability to inhibit the activity of a key enzyme, cytochrome P450. This enzyme is involved in the biosynthesis of ergosterol in fungi and cholesterol in humans, making it a promising target for the development of fungicides and anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in humans and animals, making it a promising candidate for further research and development. However, some studies have reported potential adverse effects of this compound on the liver and kidneys at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has several advantages for use in laboratory experiments, including its low toxicity, ease of synthesis, and broad spectrum of activity against various fungal species. However, its limited solubility in water can pose challenges for some experiments, and its potential adverse effects at high doses must be taken into consideration.
Orientations Futures
There are several potential future directions for research on 1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile. One promising area of research is the development of this compound-based fungicides with improved efficacy and reduced environmental impact. Additionally, further studies are needed to fully understand the molecular mechanisms underlying this compound's anticancer effects and to develop this compound-based anticancer drugs with improved specificity and reduced toxicity. Finally, research on the potential adverse effects of this compound at high doses is needed to ensure its safe use in various applications.
In conclusion, this compound has shown great potential in various scientific research fields, including agriculture and cancer treatment. Its ease of synthesis and low toxicity make it a promising candidate for further research and development. However, its limitations and potential adverse effects must be taken into consideration, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile can be synthesized through a multistep process involving the reaction of 1,2,4-triazole-3-carboxylic acid with 1-bromo-3-chloropropane, followed by the reaction with 1-propan-2-ylpyrazole-3-carbaldehyde to yield this compound. The synthesis process is relatively straightforward and can be performed using standard laboratory equipment.
Propriétés
IUPAC Name |
1-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8(2)16-4-3-9(13-16)6-15-7-12-10(5-11)14-15/h3-4,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTAUUKTBIFOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)
